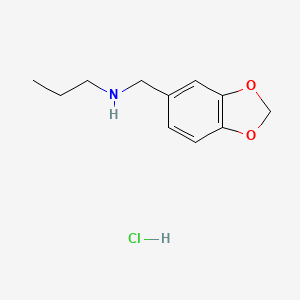![molecular formula C12H17BrClN B6319695 {[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide CAS No. 1050509-35-7](/img/structure/B6319695.png)
{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide is a chemical compound that belongs to the class of amines. It is characterized by the presence of a cyclopentyl ring substituted with a 4-chlorophenyl group and a methylamine group. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide typically involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the cyclopentyl ring with a 4-chlorophenyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the methylamine group:
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves:
Batch or continuous flow reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Purification steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation products may include ketones, aldehydes, or carboxylic acids.
Reduction: Reduction products may include amines, alcohols, or hydrocarbons.
Substitution: Substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of {[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[1-(4-Bromophenyl)cyclopentyl]methyl}amine hydrobromide
- {[1-(4-Fluorophenyl)cyclopentyl]methyl}amine hydrobromide
- {[1-(4-Methylphenyl)cyclopentyl]methyl}amine hydrobromide
Uniqueness
{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds with different substituents, such as bromine, fluorine, or methyl groups. The unique properties of the 4-chlorophenyl group can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.BrH/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12;/h3-6H,1-2,7-9,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCCTYJGGAABKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(C=C2)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
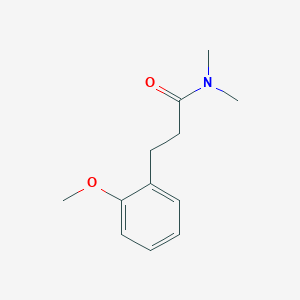
![2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate](/img/structure/B6319617.png)

![2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B6319628.png)
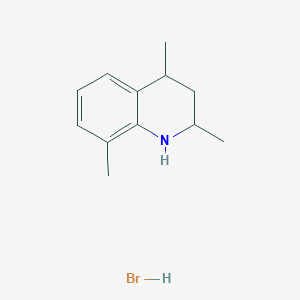
![C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide](/img/structure/B6319648.png)
amine hydrochloride](/img/structure/B6319656.png)
![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)
![[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)
![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)
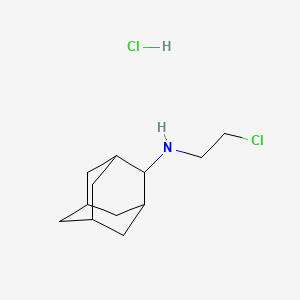
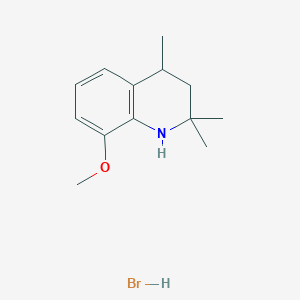
![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)
